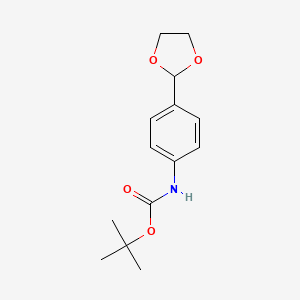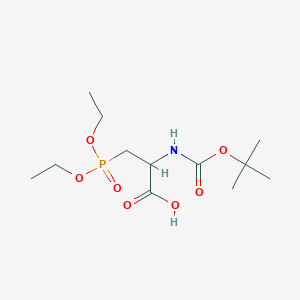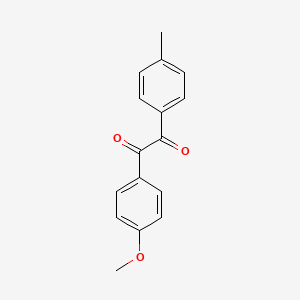
(E)-2-((2,2-Dibenzylhydrazono)methyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-((2,2-Dibenzylhydrazono)methyl)pyridine is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) with nitrogen bonded to another nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (E)-2-((2,2-Dibenzylhydrazono)methyl)pyridine typically involves the condensation reaction between 2-pyridinecarboxaldehyde and 2,2-dibenzylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions: (E)-2-((2,2-Dibenzylhydrazono)methyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group to an amine group.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products:
Oxidation: Oxidized derivatives of the hydrazone group.
Reduction: Corresponding amines.
Substitution: Substituted pyridine derivatives.
Applications De Recherche Scientifique
(E)-2-((2,2-Dibenzylhydrazono)methyl)pyridine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Medicine: Investigated for its potential as a therapeutic agent due to its biological activity.
Industry: Used in the synthesis of advanced materials and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism of action of (E)-2-((2,2-Dibenzylhydrazono)methyl)pyridine involves its interaction with molecular targets such as enzymes or receptors. The hydrazone group can form reversible covalent bonds with active sites of enzymes, potentially inhibiting their activity. The pyridine ring can also participate in π-π interactions with aromatic residues in proteins, further modulating biological activity.
Comparaison Avec Des Composés Similaires
- (E)-2-((2,2-Diphenylhydrazono)methyl)pyridine
- (E)-2-((2,2-Dimethylhydrazono)methyl)pyridine
- (E)-2-((2,2-Diethylhydrazono)methyl)pyridine
Comparison:
- (E)-2-((2,2-Dibenzylhydrazono)methyl)pyridine is unique due to the presence of benzyl groups, which can enhance its lipophilicity and ability to interact with hydrophobic pockets in proteins.
- (E)-2-((2,2-Diphenylhydrazono)methyl)pyridine has phenyl groups instead of benzyl groups, which may affect its steric and electronic properties.
- (E)-2-((2,2-Dimethylhydrazono)methyl)pyridine and (E)-2-((2,2-Diethylhydrazono)methyl)pyridine have smaller alkyl groups, which can influence their solubility and reactivity.
Propriétés
Formule moléculaire |
C20H19N3 |
|---|---|
Poids moléculaire |
301.4 g/mol |
Nom IUPAC |
N-benzyl-1-phenyl-N-[(Z)-pyridin-2-ylmethylideneamino]methanamine |
InChI |
InChI=1S/C20H19N3/c1-3-9-18(10-4-1)16-23(17-19-11-5-2-6-12-19)22-15-20-13-7-8-14-21-20/h1-15H,16-17H2/b22-15- |
Clé InChI |
IPXKRUCFNUYSKI-JCMHNJIXSA-N |
SMILES isomérique |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)/N=C\C3=CC=CC=N3 |
SMILES canonique |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)N=CC3=CC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-4-(trifluoromethyl)benzo[d]oxazole](/img/structure/B11926300.png)



![4-(Hydroxyimino)-2-methyl-3,4-dihydro-2H-thieno[2,3-e][1,2]thiazine 1,1-dioxide](/img/structure/B11926331.png)


![N-Boc-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine](/img/structure/B11926364.png)




![tert-butyl N-[(Z)-pyridin-2-ylmethylideneamino]carbamate](/img/structure/B11926392.png)

